Trimethylhexanol
Overview
Description
Preparation Methods
Trimethylhexanol is primarily synthesized through the oxo process, which involves the hydroformylation of diisobutylene to form the corresponding aldehyde, followed by hydrogenation to produce the alcohol . The reaction conditions typically include the use of a cobalt or rhodium catalyst under high pressure and temperature. Industrial production methods also involve similar processes, ensuring the compound’s purity and consistency for commercial use .
Chemical Reactions Analysis
Trimethylhexanol undergoes various chemical reactions, primarily at its hydroxyl functional group. Some of the common reactions include:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Trimethylhexanol has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: this compound is widely used in the fragrance industry for its pleasant odor. .
Mechanism of Action
The mechanism of action of hexanol, trimethyl- primarily involves its interaction with biological membranes and proteins. As a small, hydrophobic molecule, it can easily penetrate cell membranes and affect their fluidity and permeability. It may also interact with specific protein targets, altering their structure and function. The exact molecular pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Trimethylhexanol can be compared with other similar compounds, such as:
Isononyl alcohol: A mixture that includes hexanol, trimethyl-, and is used in similar applications.
3,5,5-Trimethylhexanal: An aldehyde derivative of hexanol, trimethyl-, used in fragrance and flavor industries.
2,6-Dimethyl-4-heptanol: Another branched-chain alcohol with similar properties and applications .
This compound stands out due to its unique combination of a branched structure and a primary alcohol functional group, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
2,3-dimethylheptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSMEVPHTJECDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-39-1 | |
Record name | Hexanol, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanol, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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